4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide
Overview
Description
4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide 1 involves its binding to the serotonin receptor 5-HT1A. This binding results in the activation of the receptor and subsequent downstream signaling pathways. This activation has been shown to regulate neurotransmitter release and neuronal excitability, leading to the observed anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, including its ability to modulate neurotransmitter release, regulate neuronal excitability, and inhibit cancer cell growth. In addition, 4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide 1 has been shown to have low toxicity and good bioavailability, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide 1 in lab experiments is its high purity and good yield, which allows for consistent and reliable results. Another advantage is its low toxicity, which minimizes the risk of adverse effects on experimental subjects. However, one limitation of using 4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide 1 is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide 1. One direction is the investigation of its potential applications in other scientific research fields, such as immunology and cardiovascular research. Another direction is the development of more efficient synthesis methods for 4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide 1, which may improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide 1 and its potential therapeutic applications.
Scientific Research Applications
Compound 1 has been studied for its potential applications in various scientific research fields, including neuroscience and cancer research. In neuroscience, this 4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 4-(4-isopropylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
N-(3-nitrophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-16(2)18-8-6-17(7-9-18)15-23-10-12-24(13-11-23)21(26)22-19-4-3-5-20(14-19)25(27)28/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMNEWORYPBHIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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